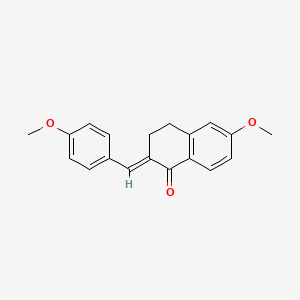

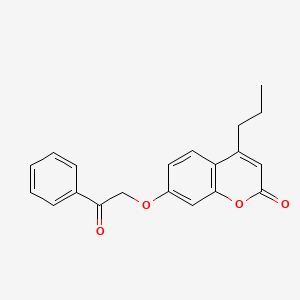

6-methoxy-2-(4-methoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2-(4-methoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 294.125594432 g/mol and the complexity rating of the compound is 420. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Intermediates

One study outlines a methodology for synthesizing 5-substituted resorcinols, revealing how different aldehydes can react to yield a variety of bioactive molecules, including hydroxylated stilbene-type structures and saturated molecules. This process highlights the compound's utility in creating intermediates for further chemical synthesis (Alonso, Ramón, & Yus, 1997). Another study demonstrates the compound as a key intermediate in producing potent chiral catalysts for dialkylzinc compounds with aldehydes, emphasizing its role in asymmetric synthesis (Huang et al., 2007).

Catalytic Applications

Research into palladium-catalyzed cocyclotrimerization reveals the compound's potential in synthesizing polycyclic aromatic hydrocarbons, showcasing its versatility in forming complex organic structures (Peña et al., 2000). The study underscores the ability to direct the reaction towards different products by altering the palladium catalyst used.

Photocaging and Photorelease Mechanisms

A groundbreaking approach to photocaging involves the use of derivatives for the efficient release of substrates upon irradiation, a technique with implications for controlled release in chemical and biological applications (Kostikov & Popik, 2007).

Oxidative Transformations

Studies on the oxidation of methoxy- and/or methyl-substituted benzenes and naphthalenes to quinones and phenols illustrate the compound's reactivity towards oxidative conditions, providing valuable insights into the synthesis of quinones and phenols from arenes (Orita et al., 1989).

Separation Techniques

The use of a nematic liquid crystal for gas-liquid chromatographic separation of naphthalene homologues highlights the compound's utility in analytical chemistry, demonstrating its role in enhancing selectivity based on molecular dimensions (Wasik & Chesler, 1976).

Bioactive Compound Synthesis

Research into the synthesis of biologically active compounds using naphthalene ozonolysis products underscores the potential of such derivatives in creating effective juvenoids, pointing towards applications in agricultural and pharmaceutical industries (Kukovinets et al., 2006).

Methodological Innovations

A novel method for generating ortho-(naphtho)quinone methide intermediates presents a mild approach for accessing reactive intermediates, offering broad applications in drug research and natural product synthesis (Shaikh, Cobb, & Varvounis, 2012).

Properties

IUPAC Name |

(2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-16-7-3-13(4-8-16)11-15-6-5-14-12-17(22-2)9-10-18(14)19(15)20/h3-4,7-12H,5-6H2,1-2H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFPCJXJJHUOS-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87384-01-8 |

Source

|

| Record name | NSC251640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)

![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)